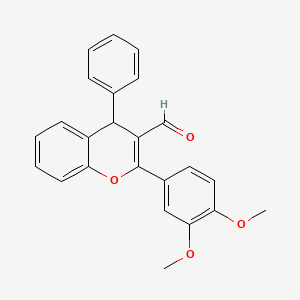![molecular formula C18H13NO4 B5172893 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a chemical compound that is widely used in scientific research. It is also known as PD-98059, which is a specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK).
作用机制
PD-98059 specifically inhibits the activity of MEK by binding to its ATP-binding site. This prevents the phosphorylation of downstream MAPKs, such as ERK, and thereby inhibits the activation of the MAPK signaling pathway. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Biochemical and physiological effects:
PD-98059 has been shown to have various biochemical and physiological effects in different cell types. Inhibition of MEK by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells. PD-98059 has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. In addition, PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases.
实验室实验的优点和局限性
PD-98059 is a specific inhibitor of MEK and has been widely used in scientific research to investigate the role of the MAPK pathway in different biological processes. One advantage of PD-98059 is its high specificity for MEK, which allows for selective inhibition of the MAPK pathway without affecting other signaling pathways. However, one limitation of PD-98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
未来方向
There are several future directions for the use of PD-98059 in scientific research. One potential application is in the development of novel cancer therapies. Inhibition of the MAPK pathway by PD-98059 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. PD-98059 has been shown to protect neurons from oxidative stress-induced cell death, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for the development of more potent and selective MEK inhibitors with longer half-life for in vivo studies.
合成方法
The synthesis of 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate involves the reaction of 2-(2-aminoethylamino)-4-(2-chlorophenyl)thiazole with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in the presence of propargyl bromide and triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature for several hours. The product is then purified by column chromatography to obtain pure 2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate.
科学研究应用
2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been widely used in scientific research as a specific inhibitor of MEK. MEK is a critical component of the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK by PD-98059 has been shown to suppress the activation of downstream MAPKs, such as extracellular signal-regulated kinase (ERK), and thereby inhibit cell proliferation and induce cell cycle arrest. PD-98059 has been used in various studies to investigate the role of the MAPK pathway in different biological processes, such as cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
prop-2-ynyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-2-11-23-15(20)9-10-19-17(21)13-7-3-5-12-6-4-8-14(16(12)13)18(19)22/h1,3-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAGUCWYYOROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)

![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)
![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)


![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)